molecular formula C15H10FN5OS B4579696 2-{[1-(4-Fluorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole

2-{[1-(4-Fluorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole

Cat. No.: B4579696
M. Wt: 327.3 g/mol
InChI Key: ILBRUCSZFOYIKY-UHFFFAOYSA-N
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Description

2-{[1-(4-Fluorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole (CAS 912903-40-3) is a synthetic small molecule with a molecular formula of C15H10FN5OS and a molecular weight of 327.3 g/mol . This compound features a benzoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential. Benzoxazole derivatives are extensively researched for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . For instance, structurally related compounds containing the benzoxazole motif have demonstrated promising anti-psoriatic activity in pre-clinical models and significant anticancer effects by inducing apoptosis and inhibiting cancer cell proliferation and invasion . The integration of the 1,2,3,4-tetraazole ring in its structure is a key synthetic modification, as this heterocycle is known to improve metabolic stability and contribute to various biological activities. Researchers can leverage this compound as a valuable chemical intermediate or as a core structural template for developing novel bioactive molecules in drug discovery programs, particularly in oncology and infectious disease research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN5OS/c16-10-5-7-11(8-6-10)21-14(18-19-20-21)9-23-15-17-12-3-1-2-4-13(12)22-15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBRUCSZFOYIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Fluorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Fluorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-{[1-(4-Fluorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Unique Features vs. Target Compound Reference
Target: 2-{[1-(4-Fluorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole Benzoxazole + Tetrazole 4-Fluorophenyl, methylthio linker Under investigation Combines benzoxazole, tetrazole, and fluorophenyl groups
2-((1H-tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanol (4f) Tetrazole 4-Fluorophenyl, ethanol substituent Not specified Lacks benzoxazole; ethanol instead of thioether linker
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Benzimidazole 4-Fluorophenyl GABA-A receptor modulation Benzimidazole core; no tetrazole or sulfur linkage
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide Thiazole 4-Fluorophenyl, phenoxyacetamide Antimicrobial Thiazole core; lacks benzoxazole and tetrazole
3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine Triazole 4-Fluorobenzyl thioether Drug development applications Triazole core; fluorobenzyl instead of tetrazole
3-((3,4-Dichlorobenzyl)thio)-5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazole Triazole Dichlorobenzyl, methoxyphenoxy Enhanced stability Dichlorobenzyl and methoxyphenoxy substituents

Key Research Findings

Fluorophenyl Substitution :

  • The 4-fluorophenyl group enhances lipophilicity and bioavailability across multiple compounds, including thiazole and triazole derivatives . In the target compound, this group likely improves target binding and metabolic stability.

Benzoxazole vs. Benzimidazole/Thiazole Cores: Benzimidazole derivatives (e.g., 2-(4-Fluorophenyl)-1H-benzo[d]imidazole) exhibit GABA-A receptor modulation due to their planar aromatic structure , whereas thiazole-based compounds (e.g., N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide) show antimicrobial activity . The benzoxazole core in the target compound may confer distinct electronic properties for alternative biological interactions.

Tetrazole vs. Triazole Rings :

  • Tetrazoles, with four nitrogen atoms, exhibit stronger hydrogen-bonding capacity and higher acidity (pKa ~4.5–6.5) compared to triazoles (pKa ~8–10) . This difference may influence pharmacokinetics, such as solubility and protein binding.

Thioether Linkages :

  • Compounds with thioether bonds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine ) demonstrate improved metabolic stability over oxygen-linked analogs. The methylthio group in the target compound likely enhances resistance to enzymatic degradation.

Biological Activity

2-{[1-(4-Fluorophenyl)-1,2,3,4-tetrazol-5-yl]methylthio}benzoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H14FN5OS
  • Molecular Weight : 333.38 g/mol
  • CAS Number : Not specified

The compound features a tetrazole ring and a benzoxazole moiety, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Binding : The compound likely binds to specific receptors, modulating signaling pathways such as the PI3K-AKT or MAPK pathways, which are crucial in regulating cellular processes like proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrazole derivatives. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines. The presence of the tetrazole ring is critical for this activity.

Table 1: Cytotoxic Activity of Related Tetrazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound AA431 (skin cancer)1.98 ± 1.22
Compound BJurkat (leukemia)1.61 ± 1.92
Compound CHT-29 (colon cancer)<10 (effective)

The mechanisms by which these compounds exert their anticancer effects include:

  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
  • Enzyme Inhibition : Disruption of cancer cell metabolism through inhibition of key metabolic enzymes.
  • Protein Interactions : Molecular dynamics simulations suggest that these compounds interact with proteins via hydrophobic contacts and hydrogen bonding.

Antibacterial Activity

In addition to anticancer properties, compounds with similar structures have been evaluated for antibacterial activity. A study on fluorobenzoylthiosemicarbazides indicated that structural modifications significantly influence antibacterial potency against Gram-positive bacteria.

Table 2: Antibacterial Activity of Fluorobenzoylthiosemicarbazides

CompoundBacterial StrainMIC (µg/mL)
Compound DMethicillin-sensitive S. aureus7.82
Compound EMethicillin-resistant S. aureus31.25

These findings suggest that modifications in the molecular structure can enhance antibacterial efficacy.

Case Studies

Several case studies have explored the biological activity of benzoxazole derivatives and their potential therapeutic applications:

  • Anticancer Studies : Research has demonstrated that benzoxazole derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.
  • Antimicrobial Research : Investigations into the antibacterial properties of benzoxazole derivatives have revealed promising results against resistant bacterial strains.

Q & A

Q. What unexplored biological targets are promising for this compound?

  • Emerging Areas :
  • Neuroinflammation : Triazole-thiazole hybrids () modulate 5-HT7 receptors, suggesting potential in CNS disorders.
  • Anticancer Mechanisms : PARP inhibition (as in ’s Mortaparib analogs) warrants exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(4-Fluorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole
Reactant of Route 2
Reactant of Route 2
2-{[1-(4-Fluorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole

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